1-Phenoxy-3-((1-(2-propenyl)-1H-tetrazol-5-yl)thio)-2-propanol
Description
Properties
CAS No. |
133506-58-8 |
|---|---|
Molecular Formula |
C13H16N4O2S |
Molecular Weight |
292.36 g/mol |
IUPAC Name |
1-phenoxy-3-(1-prop-2-enyltetrazol-5-yl)sulfanylpropan-2-ol |
InChI |
InChI=1S/C13H16N4O2S/c1-2-8-17-13(14-15-16-17)20-10-11(18)9-19-12-6-4-3-5-7-12/h2-7,11,18H,1,8-10H2 |
InChI Key |
WAHYTRGCVSDLIG-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=NN=N1)SCC(COC2=CC=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
Cycloaddition with Propargyl Azides
Thiolation of Tetrazole
-
Method : Treatment of 1-(2-propenyl)-1H-tetrazole with Lawesson’s reagent or H₂S in DMF.
-
Yield : ~70–85% (extrapolated from similar tetrazole thiolations).
Thioether Bridge Formation
The critical C–S linkage between tetrazole and propanol is established via nucleophilic substitution or Mitsunobu coupling:
Halomethyl Propanol Substitution
Mitsunobu Reaction for Direct Coupling
-
Reactants : 3-Mercapto-1-phenoxy-2-propanol and 1-(2-propenyl)-1H-tetrazol-5-ol.
-
Reagents : Diisopropyl azodicarboxylate (DIAD) and triphenylphosphine in THF.
-
Yield : ~85% (extrapolated from related Mitsunobu etherifications).
Phenoxy Group Introduction
The phenoxy moiety is typically introduced early via:
Williamson Ether Synthesis
Epoxide Ring-Opening
-
Substrate : Epichlorohydrin.
-
Nucleophile : Phenoxide ion (generated from phenol and NaH).
Optimization and Scalability
Patent US9150562B2 emphasizes critical parameters for industrial scalability:
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 80–130°C | Prevents degradation (>130°C) |
| Solvent Concentration | 70–99 wt% in DMSO | Enhances reaction rate |
| Thiol:Halo Ratio | 1.1:1 to 1.5:1 | Minimizes side products |
| Workup | NaHCO₃ washes (pH ≥9) | Removes excess thiol |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
1-Phenoxy-3-((1-(2-propenyl)-1H-tetrazol-5-yl)thio)-2-propanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Conditions for substitution reactions vary, but common reagents include halides and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while substitution could introduce a new alkyl or aryl group.
Scientific Research Applications
1-Phenoxy-3-((1-(2-propenyl)-1H-tetrazol-5-yl)thio)-2-propanol has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Industry: The compound could be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-Phenoxy-3-((1-(2-propenyl)-1H-tetrazol-5-yl)thio)-2-propanol involves its interaction with specific molecular targets. The phenoxy group and the tetrazole ring are likely to play key roles in binding to these targets, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues
(a) 2-((1H-Tetrazol-5-yl)thio)-1-(Substituted Phenyl)ethanol Derivatives
- Examples: 2-((1H-Tetrazol-5-yl)thio)-1-(3-nitrophenyl)ethanol (4d) 2-((1H-Tetrazol-5-yl)thio)-1-(4-fluorophenyl)ethanol (4f)
- Key Differences: The propanol backbone in the target compound is replaced with ethanol. Substituents on the phenyl ring (e.g., nitro, fluoro) alter electronic properties and solubility.
(b) 5-Amino-1-{2-[(1-Methyl-1H-tetrazol-5-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile (6d)
- Structure: Combines a pyrazole core with a tetrazole-thioether and propanoyl group.
- Key Differences :
(c) 2-{[1-(3-Methylphenyl)-1H-Tetrazol-5-yl]thio}propanoic Acid
- Structure: Propanoic acid backbone with a tetrazole-thioether and 3-methylphenyl group.
- Key Differences :
Physicochemical Properties
Biological Activity
1-Phenoxy-3-((1-(2-propenyl)-1H-tetrazol-5-yl)thio)-2-propanol is a compound of interest in medicinal chemistry due to its unique structural features, which include a phenoxy group, a tetrazole moiety, and a thioether linkage. This article reviews the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and toxicological profiles.
- Molecular Formula : C13H16N4O2S
- Molecular Weight : 292.39 g/mol
- CAS Number : 133506-58-8
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the tetrazole ring enhances the compound's ability to form hydrogen bonds and engage in ionic interactions, which can modulate enzymatic activities and receptor functions.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing tetrazole rings have shown efficacy against various bacterial strains, including Helicobacter pylori and other pathogens. The specific mechanisms often involve inhibition of bacterial growth through interference with metabolic pathways.
Anticancer Properties
Several studies have investigated the cytotoxic effects of related compounds on tumor cell lines. The compound has been noted for its selective cytotoxicity against certain cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapeutics that minimize side effects.
Toxicological Profile
The acute toxicity data for this compound indicate an LD50 greater than 1 g/kg in rodent models, suggesting a relatively low level of acute toxicity. However, detailed studies on chronic exposure and specific organ toxicity are necessary to fully understand its safety profile .
Study on Antimicrobial Efficacy
A study published in PubMed explored the antimicrobial activity of various tetrazole-containing compounds. It was found that 1-Phenoxy derivatives exhibited significant inhibition against H. pylori, comparable to standard treatments like metronidazole .
Cytotoxicity Assessment
In a comparative study assessing the cytotoxic effects of several phenoxy-tetrazole derivatives, this compound demonstrated notable activity against human tumor cell lines with IC50 values indicating effective concentrations for therapeutic applications .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1H-Pyrrole Derivatives | Lacks thioether linkage | Lower antimicrobial efficacy |
| Tetrazole Analogues | Similar core structure | Enhanced anticancer properties |
Q & A
Q. What are the standard synthetic protocols for preparing 1-Phenoxy-3-((1-(2-propenyl)-1H-tetrazol-5-yl)thio)-2-propanol and related derivatives?
The compound can be synthesized via nucleophilic substitution or thioether formation. A validated method involves reacting phenoxy-propanol derivatives with 1-(2-propenyl)-1H-tetrazole-5-thiol under catalytic conditions. For example, PEG-400 with Bleaching Earth Clay (pH 12.5) as a catalyst at 70–80°C facilitates the reaction, monitored by TLC. Post-reaction, the product is isolated via ice-water quenching, filtration, and recrystallization in aqueous acetic acid . Adjusting substituents on the phenoxy or tetrazole moieties allows diversification, as demonstrated in analogous syntheses of chlorobenzyl-tetrazole derivatives .
Q. How is the structural integrity of this compound verified in synthetic workflows?
Key characterization techniques include:
- IR Spectroscopy : Confirms functional groups (e.g., -OH at ~3400 cm⁻¹, tetrazole ring vibrations at ~1500 cm⁻¹) .
- NMR Spectroscopy : H NMR identifies chemical environments (e.g., propenyl protons at δ 5.2–5.8 ppm, tetrazole-linked -S-CH₂ at δ 3.5–4.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns, distinguishing regioisomers or byproducts .
Advanced Research Questions
Q. What strategies optimize reaction yield and purity for large-scale synthesis?
- Catalyst Screening : Heterogeneous catalysts like Bleaching Earth Clay reduce side reactions compared to homogeneous bases .
- Solvent Selection : Polar aprotic solvents (e.g., PEG-400) enhance solubility and reaction rates .
- Temperature Control : Maintaining 70–80°C minimizes decomposition of heat-sensitive intermediates .
- Purification : Recrystallization in aqueous acetic acid improves purity, while column chromatography resolves structurally similar impurities .
Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during structural elucidation?
- Variable Temperature NMR : Resolves dynamic effects (e.g., tautomerism in tetrazole rings) by analyzing shifts at different temperatures .
- 2D NMR Techniques : HSQC and HMBC correlations map H-C connectivity, clarifying ambiguous proton assignments .
- Comparative Analysis : Cross-referencing with published spectra of analogous tetrazole-thio derivatives (e.g., allyl-substituted tetrazoles) identifies consistent patterns .
Q. What methodologies are employed to study structure-activity relationships (SAR) for this compound?
- Derivatization : Modifying the propenyl group (e.g., replacing with ethyl or fluorophenyl) tests steric/electronic effects on bioactivity .
- Docking Studies : Molecular modeling evaluates interactions with biological targets (e.g., enzymes or receptors), guided by crystallographic data of similar compounds .
- In Vitro Assays : Testing against bacterial/fungal strains or cancer cell lines quantifies potency, with IC₅₀ values correlated to substituent variations .
Q. How can discrepancies in reaction yields between batches be systematically addressed?
- Byproduct Analysis : LC-MS or GC-MS identifies impurities (e.g., unreacted starting materials or oxidation byproducts) .
- Kinetic Studies : Monitoring reaction progress via in situ IR or NMR pinpoints rate-limiting steps (e.g., slow thiolate formation) .
- DoE (Design of Experiments) : Statistical optimization of variables (e.g., catalyst loading, stoichiometry) identifies critical parameters affecting yield .
Data Contradiction Analysis
Q. How should researchers interpret conflicting bioactivity results across studies?
- Assay Standardization : Ensure consistent protocols (e.g., cell line passages, incubation times) to minimize variability .
- Metabolic Stability Testing : Assess compound degradation under assay conditions (e.g., pH, temperature) using HPLC .
- Control Compounds : Include reference molecules (e.g., known enzyme inhibitors) to validate assay sensitivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
